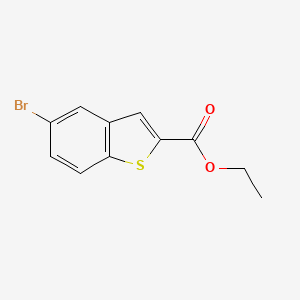

Ethyl 5-bromo-1-benzothiophene-2-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 5-bromo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNBPINLQQVHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301194251 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 5-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13771-68-1 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 5-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13771-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 5-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-1-benzothiophene-2-carboxylate

Foreword for the Modern Researcher

In the landscape of contemporary medicinal chemistry and materials science, the benzothiophene scaffold stands out as a privileged structure, integral to a myriad of pharmacologically active agents and functional materials.[1][2][3] Ethyl 5-bromo-1-benzothiophene-2-carboxylate, in particular, is a highly versatile intermediate.[4] Its strategic functionalization—a bromine atom ripe for cross-coupling reactions and an ethyl ester group amenable to further modification—positions it as a critical building block for the synthesis of complex molecular architectures.[4] This guide eschews a conventional, rigid format in favor of a narrative that not only delineates the synthetic protocols but also illuminates the rationale behind the chosen methodologies. We will embark on a detailed exploration of a robust synthetic pathway, from conceptual retrosynthesis to practical execution, grounded in established chemical principles.

Retrosynthetic Blueprint: A Logic-Driven Approach

A logical deconstruction of our target molecule, this compound, reveals a strategic disconnection at the ester linkage. This primary disconnection points to 5-bromo-1-benzothiophene-2-carboxylic acid as the immediate precursor. The core benzothiophene ring itself can be envisioned to form through an intramolecular cyclization, a cornerstone of heterocyclic chemistry. A plausible precursor for this cyclization would be an appropriately substituted aryl alkyne, specifically an o-alkynyl thioanisole derivative. This retrosynthetic strategy is outlined below.

Figure 1: Retrosynthetic analysis of this compound.

Part I: Forging the Core - Synthesis of 5-bromo-1-benzothiophene-2-carboxylic acid

The construction of the benzothiophene nucleus is the pivotal phase of this synthesis. Among the various strategies, electrophilic cyclization of o-alkynyl thioanisoles presents a highly effective and regioselective approach.[3][5] This methodology leverages the inherent nucleophilicity of the sulfur atom and the electrophilicity of a polarized alkyne to forge the thiophene ring onto the benzene scaffold.

Conceptual Workflow for Benzothiophene Core Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 5-bromo-1-benzo[b]thiophene-2-carboxylate [myskinrecipes.com]

- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]

An In-depth Technical Guide to Ethyl 5-bromo-1-benzothiophene-2-carboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in Ethyl 5-bromo-1-benzothiophene-2-carboxylate. It covers the compound's chemical identity, synthesis, analytical characterization, and its significant applications as a key intermediate in medicinal chemistry and materials science.

Introduction and Chemical Identity

This compound is a heterocyclic organic compound featuring a benzothiophene core. This structure is characterized by a benzene ring fused to a thiophene ring. The molecule is further functionalized with a bromine atom at the 5-position and an ethyl carboxylate group at the 2-position, making it a versatile building block in organic synthesis.[1][2] Its strategic placement of reactive sites—the bromine atom for cross-coupling reactions and the ester for amide bond formation or reduction—renders it highly valuable for creating diverse and complex molecular architectures.[2]

The benzothiophene motif is a prominent scaffold in medicinal chemistry, known to impart significant pharmacological activity. Consequently, this compound serves as a crucial starting material for the synthesis of potential therapeutics targeting a range of diseases.[1][2]

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 13771-68-1 | [1][3][4] |

| Molecular Formula | C₁₁H₉BrO₂S | [1][3][4] |

| Molecular Weight | 285.16 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Ethyl 5-bromo-1-benzo[b]thiophene-2-carboxylate, 5-Bromobenzo[b]thiophene-2-carboxylic acid ethyl ester | [1][4] |

| Appearance | White to off-white solid (typical) | |

| SMILES | CCOC(=O)C1=CC2=C(S1)C=CC(=C2)Br | [4] |

| InChIKey | QYNBPINLQQVHBJ-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is not commonly detailed as a direct, one-pot reaction in readily available literature, as it is often a commercially available starting material. However, a logical and established synthetic approach involves the esterification of the corresponding carboxylic acid, 5-bromobenzo[b]thiophene-2-carboxylic acid.

Proposed Synthetic Workflow:

References

A Guide to the Spectral Analysis of Ethyl 5-bromo-1-benzothiophene-2-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Structural Elucidation in Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of progress. Ethyl 5-bromo-1-benzothiophene-2-carboxylate (CAS 13771-68-1)[1][2], a derivative of the privileged benzothiophene scaffold, represents a class of compounds with significant potential in medicinal chemistry.[2] The precise arrangement of its constituent atoms, confirmed through spectral analysis, is critical for understanding its chemical reactivity, biological activity, and potential as a therapeutic agent.

Molecular Structure and Expected Spectral Features

The structure of this compound, with the systematic numbering of key atoms, is presented below. This structure forms the basis for all subsequent spectral interpretations.

Figure 1: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, we can map the connectivity of the molecule.

Proton (¹H) NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H3 | ~7.8 - 8.2 | s | - | 1H |

| H4, H6, H7 | ~7.3 - 8.0 | m | - | 3H |

| O-CH₂ | ~4.4 | q | ~7.1 | 2H |

| CH₃ | ~1.4 | t | ~7.1 | 3H |

Interpretation and Rationale:

-

Aromatic Protons (H3, H4, H6, H7): The protons on the benzothiophene ring system are expected to resonate in the downfield region (7.3-8.2 ppm) due to the deshielding effect of the aromatic ring currents.

-

The H3 proton is anticipated to be a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent carboxylate group.

-

The protons on the benzene ring (H4, H6, and H7 ) will appear as a complex multiplet. The bromine atom at the 5-position will influence the electronic environment and thus the chemical shifts of the adjacent protons.

-

-

Ethyl Group Protons (O-CH₂ and CH₃):

-

The methylene protons (O-CH₂ ) are adjacent to an oxygen atom, which is strongly electron-withdrawing. This will cause them to be deshielded and appear as a quartet around 4.4 ppm, due to coupling with the three protons of the methyl group.

-

The methyl protons (CH₃ ) will resonate further upfield, appearing as a triplet around 1.4 ppm due to coupling with the two methylene protons.

-

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Temperature: 298 K.

-

Figure 2: Workflow for ¹H NMR data acquisition and processing.

Carbon-¹³ (¹³C) NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~162 - 165 |

| Aromatic/Heteroaromatic Carbons | ~115 - 145 |

| O-CH₂ | ~61 - 63 |

| CH₃ | ~14 - 15 |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is highly deshielded and will appear far downfield, typically in the range of 162-165 ppm.

-

Aromatic and Heteroaromatic Carbons: The eight carbons of the benzothiophene ring system will give rise to a series of peaks in the aromatic region (115-145 ppm). The specific chemical shifts will be influenced by the bromine substituent and the ester group. The carbon attached to the bromine (C5) is expected to have a lower chemical shift compared to the other aromatic carbons due to the heavy atom effect.

-

Ethyl Group Carbons (O-CH₂ and CH₃):

-

The methylene carbon (O-CH₂ ) will be found around 61-63 ppm due to its attachment to the electronegative oxygen atom.

-

The methyl carbon (CH₃ ) will be the most shielded carbon, appearing at the highest field (lowest ppm value), around 14-15 ppm.

-

Part 2: Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2980 - 2850 | C-H stretch | Aliphatic (ethyl group) |

| ~1720 - 1700 | C=O stretch | Ester |

| ~1600 - 1450 | C=C stretch | Aromatic |

| ~1250 - 1000 | C-O stretch | Ester |

| Below 800 | C-Br stretch | Aryl halide |

Interpretation and Rationale:

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the ethyl group (below 3000 cm⁻¹).

-

Carbonyl (C=O) Stretching: A strong, sharp absorption band between 1720 and 1700 cm⁻¹ is a definitive indicator of the ester carbonyl group. The conjugation with the benzothiophene ring may shift this absorption to a slightly lower wavenumber compared to a simple aliphatic ester.

-

C=C and C-O Stretching: Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ester group will be visible in the fingerprint region, typically as two bands between 1250 and 1000 cm⁻¹.

-

C-Br Stretching: The C-Br stretching vibration is expected to appear at a low frequency, typically below 800 cm⁻¹.

Part 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data:

| m/z Value | Interpretation |

| ~284/286 | [M]⁺ and [M+2]⁺ (Molecular ion peak) |

| ~255/257 | [M - C₂H₅]⁺ |

| ~239/241 | [M - OC₂H₅]⁺ |

| ~211/213 | [M - COOC₂H₅]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: Due to the presence of a bromine atom, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The calculated molecular weight for C₁₁H₉⁷⁹BrO₂S is 283.95 g/mol , and for C₁₁H₉⁸¹BrO₂S is 285.95 g/mol .

-

Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through the loss of fragments from the ethyl ester group.

-

Loss of an ethyl radical (•C₂H₅) would result in a fragment at m/z 255/257.

-

Loss of an ethoxy radical (•OC₂H₅) would give a fragment at m/z 239/241.

-

Cleavage of the entire ethyl carboxylate group would lead to a fragment at m/z 211/213.

-

Figure 3: Predicted fragmentation pathway for this compound.

Conclusion: A Holistic Approach to Structural Verification

The combination of NMR, IR, and MS provides a powerful and self-validating system for the structural elucidation of this compound. While direct experimental data is elusive, the predictive analysis based on closely related compounds offers a robust framework for interpreting the expected spectral features. The characteristic signals in each spectroscopic technique, from the proton and carbon environments in NMR to the functional group vibrations in IR and the distinct isotopic pattern and fragmentation in MS, would collectively confirm the identity and purity of this important synthetic intermediate. This comprehensive spectral analysis is an indispensable step in advancing the use of such molecules in drug discovery and materials science.

References

biological activities of Ethyl 5-bromo-1-benzothiophene-2-carboxylate derivatives

An In-depth Technical Guide to the Biological Activities of Ethyl 5-bromo-1-benzothiophene-2-carboxylate Derivatives

Authored by a Senior Application Scientist

Foreword: The Benzothiophene Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of drug discovery and development, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets, yielding compounds with significant therapeutic potential. The benzothiophene core, a bicyclic system where a benzene ring is fused to a thiophene ring, is one such scaffold.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1]

This compound serves as a particularly valuable starting material within this class.[2] Its structure is primed for synthetic elaboration; the bromo group at the 5-position acts as a versatile handle for introducing molecular diversity through cross-coupling reactions, while the ethyl ester at the 2-position can be readily modified. This guide provides a comprehensive exploration of the diverse biological activities stemming from this core structure, offering insights into mechanisms of action, experimental validation, and future therapeutic promise for researchers, scientists, and drug development professionals.

Part 1: Anticancer Activities - A Multi-Pronged Assault on Malignancy

Derivatives of this compound have emerged as potent anticancer agents, attacking cancer cells through several distinct and powerful mechanisms. This multifaceted approach is crucial for overcoming the notorious adaptability and resistance of tumors.

Mechanism I: Disruption of the Cytoskeleton via Tubulin Polymerization Inhibition

The microtubule system is a cornerstone of cell division, providing the structural framework for the mitotic spindle. Its dynamic polymerization and depolymerization are essential for proper chromosome segregation. Many potent chemotherapy drugs, such as taxanes and vinca alkaloids, function by disrupting this process. Benzothiophene derivatives have been developed that act as a novel class of tubulin polymerization inhibitors.

A series of benzothiophene acrylonitrile analogs, structurally similar to the natural tubulin inhibitor combretastatin A-4, have demonstrated potent cytotoxic activity across a wide panel of human cancer cell lines, with GI50 (50% growth inhibition) values often in the nanomolar range (10–100 nM). For example, the derivative Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile showed GI50 values between 10.0 nM and 90.9 nM in the majority of cancer cell lines tested.

Causality of Experimental Choice: The hypothesis that these compounds target tubulin was based on their structural resemblance to known tubulin inhibitors. This was validated through tubulin polymerization assays, which confirmed that the derivatives interfere with microtubule formation in a manner similar to vinblastine. A significant advantage of these compounds is their ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance, a common mechanism that renders many conventional chemotherapeutics ineffective. By not being substrates for this efflux pump, they maintain their potency in resistant cancer cells.

Mechanism II: Multi-Target Kinase Inhibition

The classical "one molecule, one target" approach to drug development is often challenged by the complexity and redundancy of cancer cell signaling, which frequently leads to chemoresistance.[3][4] An emerging strategy is the development of multi-target therapies that simultaneously inhibit several cancer-relevant pathways.[3][4] Hydroxybenzothiophene derivatives have shown exceptional promise as multi-target kinase inhibitors.[3][4]

One notable derivative, a 5-hydroxybenzothiophene hydrazide (compound 16b), demonstrated potent, selective inhibition against a panel of kinases including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, with IC50 values as low as 11 nM.[3] This broad-spectrum activity translated into significant growth inhibition across multiple cancer cell lines, with the highest potency observed in U87MG glioblastoma cells (IC50 = 7.2 μM).[3]

Downstream Effects: The inhibition of these key kinases triggers a cascade of anti-proliferative events:

-

G2/M Cell Cycle Arrest: The compound halts the cell cycle at the G2/M checkpoint, preventing cells from entering mitosis.[3][4]

-

Apoptosis Induction: It promotes programmed cell death by modulating key apoptotic markers.[3][4]

-

Inhibition of Cell Migration: The derivative effectively hinders the ability of cancer cells to migrate, a critical step in metastasis.[3]

Mechanism III: Covalent Antagonism of Estrogen Receptor α (ERα)

Estrogen receptor α (ERα) is a well-validated therapeutic target in breast cancer.[5] However, a significant portion of patients develop resistance to standard endocrine therapies like Tamoxifen.[5] To address this, novel 6-hydroxy-benzothiophene derivatives have been engineered as selective estrogen receptor covalent antagonists (SERCAs).

These compounds are designed to bind to and covalently modify the ERα protein, leading to its irreversible inactivation.[5] This approach has led to the identification of derivatives with potent antagonistic activity in ER-positive breast cancer cells without showing undesirable agonistic effects in endometrial cells.[5] Molecular docking studies have elucidated the binding mode, revealing that these derivatives covalently bind to a key cysteine residue (Cys530) in the receptor's helix H11, locking it in an antagonistic conformation.[5]

Quantitative Data Summary: Anticancer Activity

| Derivative Class | Target/Mechanism | Cancer Cell Line(s) | Potency Metric | Reference |

| Benzothiophene Acrylonitriles | Tubulin Polymerization | 60-cell line panel | GI50: 10-100 nM | |

| 5-Hydroxybenzothiophene Hydrazide | Multi-Kinase (Clk4, DRAK1, etc.) | U87MG (Glioblastoma) | IC50: 7.2 µM | [3] |

| 3-Iodo-2-phenylbenzo[b]thiophene | Apoptosis Induction | HepG2, Caco-2 | EC50: 63.74 - 67.04 µM | [6] |

| 6-OH-Benzothiophene | Covalent ERα Antagonist | ER+ Breast Cancer Cells | Potent Antagonistic Activity | [5] |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | RhoA/ROCK Pathway Inhibition | MDA-MB-231 | Significant Proliferation Inhibition | [7] |

Part 2: Antimicrobial and Anti-inflammatory Activities

Beyond cancer, the benzothiophene scaffold demonstrates significant potential in combating infectious diseases and inflammatory conditions.

Antimicrobial Effects

The rise of drug-resistant pathogens necessitates the development of new classes of antimicrobial agents. Thiophene-based compounds, including derivatives of this compound, have shown promising antibacterial and antifungal activities.[8][9][10]

-

Antibacterial Action: In one study, derivatives of 2-ethylhexyl 5-bromothiophene-2-carboxylate were synthesized via Suzuki cross-coupling reactions.[8] The resulting compounds were screened against extensively drug-resistant (XDR) Salmonella Typhi. One analog, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, exhibited outstanding antibacterial action with a Minimum Inhibitory Concentration (MIC) of 3.125 mg/mL, superior to standard antibiotics like ciprofloxacin and ceftriaxone.[8]

-

Broad-Spectrum Activity: Other studies have shown that modifying the substituents on the thiophene ring significantly impacts biological activity.[9][10] Derivatives incorporating pyridine side chains have demonstrated excellent activity against a range of both gram-positive and gram-negative bacteria, with potency comparable to standard drugs like ampicillin and gentamicin.[10]

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. A novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), was shown to possess significant anti-inflammatory properties.[6] In a standard in vitro model using LPS-induced RAW264.7 macrophage cells, IPBT effectively reduced the production of nitric oxide (NO), a key inflammatory mediator.[6] This effect was traced to the downregulation of pro-inflammatory genes, including COX-2, iNOS, TNF-α, and IL-6.[6] These findings position IPBT as a promising candidate for controlling inflammatory responses.[6]

Part 3: Synthesis and Experimental Protocols

The utility of this compound stems from its synthetic accessibility and the ease with which it can be derivatized.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol provides a self-validating system for assessing the growth-inhibitory effects of newly synthesized derivatives on cancer cells.

1. Cell Culture and Seeding:

- Maintain the chosen cancer cell line (e.g., MDA-MB-231) in the recommended growth medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.

- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

- Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

- Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of the test derivative in DMSO (e.g., 10 mM).

- Perform serial dilutions of the stock solution in the growth medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

- Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic drug (positive control).

- Incubate the plates for 48-72 hours.

3. MTT Staining and Measurement:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

- Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

- Carefully aspirate the medium from the wells.

- Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

4. Data Analysis:

- Measure the absorbance of each well at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

- Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the GI50/IC50 value (the concentration that causes 50% inhibition of cell growth).

Conclusion and Future Perspectives

The this compound scaffold is a proven and powerful platform for the development of novel therapeutics. Its derivatives have demonstrated potent and diverse biological activities, particularly in the realms of oncology and infectious disease. The ability to target multiple anticancer pathways—from cytoskeletal disruption and kinase inhibition to receptor antagonism—underscores the versatility of this chemical core.

Future research should focus on the in vivo efficacy and pharmacokinetic profiles of the most promising lead compounds identified in these studies. Lead optimization through further structure-activity relationship (SAR) studies will be critical to enhance potency and selectivity while minimizing potential toxicity. As our understanding of disease biology deepens, the rational design of new benzothiophene derivatives will undoubtedly yield next-generation therapies for some of our most challenging medical conditions.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Ethyl 5-bromo-1-benzo[b]thiophene-2-carboxylate [myskinrecipes.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oiccpress.com [oiccpress.com]

- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Ethyl 5-bromo-1-benzothiophene-2-carboxylate in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

The benzothiophene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its rigid, planar structure and the presence of an electron-rich sulfur atom facilitate critical interactions with a variety of biological targets.[1] Within this esteemed class of molecules, Ethyl 5-bromo-1-benzothiophene-2-carboxylate stands out as a pivotal building block. The strategic placement of a bromine atom at the 5-position and an ethyl ester at the 2-position provides a versatile platform for synthetic elaboration, enabling the generation of diverse compound libraries for therapeutic screening.[2][3] This guide offers an in-depth exploration of the synthesis, derivatization, and therapeutic applications of this core, providing researchers with field-proven insights and detailed experimental frameworks.

Section 1: Synthesis of the Core Scaffold

The construction of the this compound core is foundational to any drug discovery program based on this scaffold. The Gewald reaction, a classic multicomponent condensation, offers a robust and adaptable method for creating the initial 2-aminothiophene ring system, which can then be further modified.[4][5][6]

Experimental Protocol: Synthesis via Gewald Reaction and Subsequent Modification

This protocol outlines a reliable pathway to the title compound, beginning with the Gewald three-component reaction.

Step 1: Synthesis of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromoacetophenone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Base Addition: Add a catalytic amount of a suitable base, such as morpholine or diethylamine, to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from ethanol to yield the 2-aminothiophene derivative. The rationale for this multicomponent reaction lies in its efficiency, combining three simple starting materials in a single pot to rapidly construct the highly functionalized thiophene ring.[7]

Step 2: Sandmeyer Reaction for Deamination and Halogenation

-

Diazotization: Dissolve the 2-aminothiophene product from Step 1 in a mixture of sulfuric acid and water at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

Copper-Catalyzed Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (HBr). Add the cold diazonium salt solution to the CuBr/HBr mixture.

-

Reaction and Isolation: Allow the reaction to warm to room temperature and stir for 1-2 hours. The resulting product, this compound, can be extracted with an organic solvent like ethyl acetate, washed, dried over anhydrous sodium sulfate, and purified by column chromatography.

dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368", fontname="helvetica", fontsize="10"];

} END_DOT Caption: Synthetic workflow for this compound.

Section 2: Strategic Derivatization at the 5-Position

The bromine atom at the 5-position is a synthetic linchpin, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, and amino moieties, which is critical for exploring the structure-activity relationship (SAR) of the scaffold.

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a powerful method for forming carbon-carbon bonds by reacting the 5-bromo core with various aryl or heteroaryl boronic acids.[8][9] This reaction is instrumental in creating analogs with extended aromatic systems.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[8]

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

Workup: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords the 5-arylbenzothiophene derivative.

Buchwald-Hartwig Amination

To introduce nitrogen-containing functional groups, the Buchwald-Hartwig amination is the method of choice. This reaction couples the 5-bromo core with a wide range of primary or secondary amines.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the 5-bromo starting material (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 eq), a bulky phosphine ligand (e.g., tBuBrettPhos, 0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq).[10]

-

Solvent: Add anhydrous, degassed toluene or dioxane.

-

Reaction: Heat the mixture to 80-110 °C for 12-24 hours.

-

Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride, extract with an organic solvent, and purify as described for the Suzuki coupling.

dot graph "derivatization_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368", fontname="helvetica", fontsize="10"];

} END_DOT Caption: Key derivatization pathways from the core scaffold.

Section 3: Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Tubulin Polymerization Inhibition: A prominent mechanism of action for benzothiophene derivatives is the disruption of microtubule dynamics.[1][10] Certain 2-aroyl-5-aminobenzothiophenes act as potent inhibitors of tubulin polymerization by binding to the colchicine site.[11][12] This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][13] Structure-activity relationship studies have revealed that the substitution pattern on the benzothiophene ring is crucial for activity. For instance, placing amino and methoxy groups at the C-5 and C-7 positions, respectively, leads to highly potent compounds with IC₅₀ values in the low nanomolar range.[11][12]

dot graph "tubulin_inhibition_pathway" { layout="dot"; node [shape="box", style="rounded,filled", fontname="helvetica", fontcolor="#202124"]; edge [color="#5F6368"];

} END_DOT Caption: Mechanism of action for benzothiophene-based tubulin inhibitors.

Kinase Inhibition: Another major avenue for the anticancer activity of benzothiophenes is through the inhibition of protein kinases, which are often dysregulated in cancer.[14] 5-Hydroxybenzothiophene derivatives have been developed as multi-target kinase inhibitors, targeting enzymes like Clk4, DRAK1, and Dyrk1A/B, which are critical for cell cycle control and RNA splicing.[15][16] For example, compound 16b , a 5-hydroxybenzothiophene hydrazide, showed potent multi-kinase inhibition with IC₅₀ values as low as 11 nM against Clk4 and demonstrated significant growth inhibition in glioblastoma cells.[15][16] Other benzothiophene derivatives have been identified as allosteric inhibitors of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK), presenting a therapeutic strategy for metabolic diseases.[17]

Antimicrobial Activity

Thiophene-based compounds, including derivatives of the core scaffold, have shown promising antibacterial activity. In one study, analogs of 2-ethylhexyl 5-bromothiophene-2-carboxylate were synthesized and tested against extensively drug-resistant (XDR) Salmonella Typhi.[18] The derivative 4F , featuring a p-tolyl group at the 5-position, exhibited outstanding antibacterial action with a Minimum Inhibitory Concentration (MIC) of 3.125 mg/mL.[18] Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes like DNA gyrase.[18]

Section 4: Structure-Activity Relationship (SAR) and Data Summary

The versatility of the this compound core allows for systematic exploration of SAR. The following tables summarize key data from the literature for representative anticancer and antimicrobial derivatives.

Table 1: Anticancer Activity of Benzothiophene Derivatives

| Compound Class | Specific Derivative | Target/Mechanism | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| 2-Aroyl-5-aminobenzothiophene | Compound 3c | Tubulin Polymerization | MNNG/HOS | 2.6 - 18 nM | [11] |

| 2-Aroyl-5-aminobenzothiophene | Compound 3d | Tubulin Polymerization | Various | 2.6 - 18 nM | [11] |

| Benzothiophene Acrylonitrile | Compound 6 | Tubulin Interaction | NCI-60 Panel | 10 - 100 nM | [19] |

| 5-Hydroxybenzothiophene | Compound 16b | Multi-kinase (Clk4) | U87MG | 11 nM (enzyme), 7.2 µM (cell) | [15][16] |

| BDK Inhibitor | BT2 | BDK (Allosteric) | Enzyme Assay | 3.19 µM | [17] |

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound Class | Specific Derivative | Target Organism | Activity (MIC) | Reference |

| 5-Arylthiophene-2-carboxylate | 4F (p-tolyl) | XDR S. Typhi | 3.125 mg/mL | [18] |

Key SAR Insights:

-

For Anticancer (Tubulin Inhibitors): The presence of a 3',4',5'-trimethoxybenzoyl group at the 2-position is a key pharmacophore mimicking the A-ring of combretastatin A-4.[12] The substitution pattern on the benzothiophene ring is critical; methoxy or amino groups at the C-5, C-6, or C-7 positions generally enhance potency.[11][18]

-

For Anticancer (Kinase Inhibitors): A free hydroxyl group at the 5-position appears crucial for multi-kinase inhibitory activity, potentially by forming additional hydrogen bonds in the kinase ATP-binding pocket.[15][16]

-

For Antimicrobial Agents: The nature of the aryl group introduced at the 5-position via Suzuki coupling directly influences antibacterial potency, with electron-donating groups sometimes showing enhanced activity.[18]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for the development of next-generation therapeutics. Its synthetic tractability, particularly through modern cross-coupling chemistry, allows for the creation of vast and diverse chemical libraries. The demonstrated high potency of its derivatives against critical targets in oncology and infectious disease underscores the enduring value of the benzothiophene scaffold. This guide provides a foundational framework for researchers to leverage this core in their own drug discovery efforts, from rational synthesis to mechanistic evaluation.

References

- 1. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 5-bromo-1-benzo[b]thiophene-2-carboxylate [myskinrecipes.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 10. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

solubility of Ethyl 5-bromo-1-benzothiophene-2-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 5-bromo-1-benzothiophene-2-carboxylate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical research and material science. As a functionalized benzothiophene, it serves as a versatile building block for the synthesis of more complex molecules, including pharmacologically active agents and organic semiconductors.[1] The utility of such an intermediate is profoundly influenced by its solubility characteristics. A thorough understanding of its solubility in various organic solvents is paramount for researchers in optimizing reaction conditions, designing effective purification strategies (such as recrystallization), and developing formulations.

This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, its anticipated behavior in a range of common organic solvents, and robust, field-proven protocols for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solubility profile.

Physicochemical Profile and Structural Analysis

The solubility of a compound is fundamentally dictated by its molecular structure and resulting physical properties. The structure of this compound features a fused bicyclic aromatic system (benzothiophene), a polar ester functional group, and a halogen substituent.

Caption: Chemical structure of this compound.

These features contribute to a molecule that is largely non-polar but possesses some capacity for polar interactions. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrO₂S | PubChem[2] |

| Molecular Weight | 285.16 g/mol | PubChem[2] |

| XLogP3 (Predicted) | 4.2 | PubChem[2] |

| Appearance | White to off-white solid (Typical) | General Observation |

The predicted XLogP3 value of 4.2 indicates a high degree of lipophilicity, suggesting that the compound will be sparingly soluble in water but readily soluble in many organic solvents.[2] The general principle "like dissolves like" is the foundational concept for predicting its solubility behavior.[3]

Theoretical Solubility Principles and Predictions

The "like dissolves like" rule posits that substances with similar intermolecular forces are likely to be soluble in one another.[3]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar benzothiophene core suggests favorable van der Waals interactions with non-polar solvents. Good solubility is anticipated, particularly in aromatic solvents like toluene, which can engage in π-stacking interactions.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents are effective at dissolving compounds with a mix of polar and non-polar character. The ester group of the target molecule can participate in dipole-dipole interactions with these solvents. Therefore, high solubility is expected in this class.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents can engage in hydrogen bonding, the target molecule lacks a hydrogen bond donor. It can act as a hydrogen bond acceptor at the ester's carbonyl oxygen. Solubility is expected to be moderate to good, but potentially lower than in polar aprotic solvents where the solvent's self-association through hydrogen bonding is less of a barrier to dissolution.

-

Highly Polar Solvents (e.g., Water): Due to the compound's large hydrophobic surface area and high XLogP3 value, it is predicted to be practically insoluble in water.[4]

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following protocols describe standard, reliable methods for both qualitative and quantitative assessment.

Protocol: Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the compound's solubility in various solvents and is useful for selecting solvents for reactions or recrystallization.

Methodology:

-

Preparation: Dispense approximately 25 mg of this compound into a series of clean, dry small test tubes, one for each solvent to be tested.

-

Solvent Addition: To the first test tube, add the chosen solvent dropwise (e.g., from a Pasteur pipette), starting with 0.25 mL.

-

Agitation: Vigorously shake or vortex the test tube for 30-60 seconds after the solvent addition.[5]

-

Observation: Observe the mixture against a contrasting background. Note whether the solid has completely dissolved.

-

Incremental Addition: If the solid has not dissolved, continue adding the solvent in 0.25 mL portions, with vigorous agitation after each addition, up to a total volume of 3.0 mL.

-

Classification:

-

Very Soluble: Dissolves completely in ≤ 0.5 mL.

-

Soluble: Dissolves completely in 0.5 mL to 1.5 mL.

-

Sparingly Soluble: Dissolves completely in 1.5 mL to 3.0 mL.

-

Insoluble: Does not dissolve completely even after the addition of 3.0 mL of solvent.

-

-

Record Keeping: Meticulously record the observations for each solvent tested.

Protocol: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is the gold-standard for determining the equilibrium solubility of a compound at a specific temperature.[6] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Caption: Workflow for the quantitative shake-flask solubility determination method.

Methodology:

-

System Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial (e.g., a glass scintillation vial with a PTFE-lined cap). "Excess" means enough solid will remain undissolved at equilibrium.

-

Equilibration: Place the vial in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[6] This extended time is critical to ensure the solution is truly saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle. The presence of residual solid is essential confirmation that the solution is saturated.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically resistant, low-binding syringe filter (e.g., a 0.22 µm PTFE filter) into a clean vial. This step is crucial to remove all particulate matter.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for the analytical method) to bring the concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[7] A pre-established calibration curve of the compound in the same solvent is required for accurate quantification.

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor used.

Anticipated Solubility Profile

While specific, experimentally-derived public data for this compound is scarce, the following table provides a template for recording experimental results based on the principles and protocols outlined above. The anticipated qualitative solubility is included based on chemical theory.

| Solvent | Solvent Type | Anticipated Qualitative Solubility | Experimental Solubility at 25°C (mg/mL) |

| Hexane | Non-Polar | Sparingly Soluble | Record experimental data here |

| Toluene | Non-Polar (Aromatic) | Soluble to Very Soluble | Record experimental data here |

| Dichloromethane | Polar Aprotic | Very Soluble | Record experimental data here |

| Ethyl Acetate | Polar Aprotic | Very Soluble | Record experimental data here |

| Acetone | Polar Aprotic | Very Soluble | Record experimental data here |

| Ethanol | Polar Protic | Soluble | Record experimental data here |

| Methanol | Polar Protic | Soluble | Record experimental data here |

| Acetonitrile | Polar Aprotic | Soluble | Record experimental data here |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Record experimental data here |

| Water | Polar Protic | Insoluble | Record experimental data here |

Conclusion

This compound is a lipophilic molecule with poor aqueous solubility. Its structural characteristics suggest high solubility in a wide array of common polar aprotic and non-polar organic solvents, with moderate solubility in polar protic solvents. For any application in research or development, from synthesis to formulation, it is imperative to move beyond theoretical predictions. The quantitative shake-flask method detailed in this guide provides a reliable and universally accepted framework for generating the precise, high-quality solubility data required for scientifically rigorous work.

References

- 1. Cas 13771-68-1,this compound | lookchem [lookchem.com]

- 2. This compound | C11H9BrO2S | CID 23261725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. books.rsc.org [books.rsc.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Applications of Benzothiophene Derivatives

Preamble: The Benzothiophene Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The benzo[b]thiophene moiety, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, represents a cornerstone in contemporary drug discovery.[1][2][3] Its structural rigidity, electron-rich nature, and ability to form key interactions with biological targets contribute to its status as a "privileged scaffold."[1][3] The sulfur atom, in particular, enhances binding affinity with various enzymes and receptors, while the overall planarity of the structure allows for effective intercalation and surface interactions.[4] This versatility has led to the development of numerous clinically significant drugs and a vast library of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3][5][6][7]

This guide provides an in-depth exploration of the therapeutic landscape of benzothiophene derivatives. We will dissect the mechanisms of action of key clinical agents, present the causal logic behind experimental designs, and provide actionable protocols for researchers in the field. Our focus is not merely on what these compounds do, but why they are effective, grounding our discussion in molecular interactions and validated experimental data.

Section 1: Endocrine Modulation - The Case of Raloxifene

The benzothiophene core has proven exceptionally effective in creating molecules that can selectively modulate hormone receptor activity. Raloxifene, a landmark drug, exemplifies this by acting as a Selective Estrogen Receptor Modulator (SERM).

Mechanistic Insight: Tissue-Specific Estrogenic and Anti-Estrogenic Action

Raloxifene's therapeutic utility stems from its differential activity in various tissues.[8] It binds with high affinity to both estrogen receptor (ER) isoforms, ERα and ERβ.[8][9] The critical insight is that the conformational change induced in the ER upon binding Raloxifene is different from that induced by estradiol. This altered conformation dictates the recruitment of either co-activator or co-repressor proteins, leading to tissue-specific gene transcription.[10]

-

In Bone: Raloxifene acts as an estrogen agonist .[9][10] It binds to ERs in bone cells, inhibiting bone resorption by osteoclasts and preserving bone mineral density (BMD).[9][11] This mimics the protective effect of estrogen, making it a vital therapy for preventing and treating postmenopausal osteoporosis.[9][11]

-

In Breast and Uterine Tissue: Raloxifene functions as an estrogen antagonist .[8][12] By competitively blocking estradiol from binding to ERs in these tissues, it inhibits estrogen-driven cell proliferation. This is the causal basis for its FDA-approved indication in reducing the risk of invasive breast cancer in postmenopausal women.[9]

Caption: Mechanism of Raloxifene as a Selective Estrogen Receptor Modulator (SERM).

Protocol: Competitive Estrogen Receptor Binding Assay

This protocol provides a self-validating system to determine the binding affinity of a novel benzothiophene derivative to the estrogen receptor.

Objective: To quantify the inhibitory constant (Ki) of a test compound against [3H]-estradiol for ERα.

Methodology:

-

Preparation of Reagents:

-

ERα recombinant human protein (commercially available).

-

Binding Buffer: Tris-HCl, EDTA, glycerol, sodium molybdate, pH 7.5.

-

Radioligand: [³H]-estradiol (specific activity ~40-60 Ci/mmol).

-

Non-specific Binding Control: Diethylstilbestrol (DES) at 1 µM.

-

Test Compound: Serial dilutions of the benzothiophene derivative (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

-

Assay Setup (96-well plate):

-

Total Binding Wells: Add 50 µL Binding Buffer, 50 µL ERα protein, and 50 µL [³H]-estradiol (final concentration ~1 nM).

-

Non-specific Binding Wells: Add 50 µL DES, 50 µL ERα protein, and 50 µL [³H]-estradiol. The high concentration of unlabeled DES will displace all specific binding of the radioligand, defining the background signal.

-

Test Compound Wells: Add 50 µL of each test compound dilution, 50 µL ERα protein, and 50 µL [³H]-estradiol.

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium. The choice of a long, cold incubation is causal; it ensures stable binding and minimizes protein degradation.

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester. The filter traps the protein-bound radioligand.

-

Wash the filters 3 times with ice-cold wash buffer to remove unbound [³H]-estradiol.

-

-

Quantification:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: (Total Binding CPM) - (Non-specific Binding CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]-estradiol binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-estradiol and Kd is its dissociation constant for ERα.

-

Section 2: Antimicrobial Agents - The Dual-Action of Sertaconazole

Benzothiophene's structural similarity to the indole ring of tryptophan has been cleverly exploited in the design of antifungal agents.[13] Sertaconazole is a prime example, demonstrating a unique, dual mechanism of action that makes it both fungistatic and fungicidal.[13][14]

Mechanistic Insight: Ergosterol Synthesis Inhibition and Membrane Disruption

Sertaconazole attacks fungal pathogens on two fronts:

-

Inhibition of Ergosterol Synthesis: Like other azole antifungals, sertaconazole inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[14][15][16] This enzyme is crucial for converting lanosterol to ergosterol, an essential component of the fungal cell membrane.[16] Depletion of ergosterol disrupts membrane integrity, leading to a fungistatic effect (inhibiting fungal growth and multiplication).[14][15]

-

Direct Membrane Damage: The benzothiophene ring is the key to its fungicidal action. It mimics the amino acid tryptophan, which is present in the fungal membrane.[13] This mimicry allows sertaconazole to directly integrate into the lipid bilayer, forming pores that cause a rapid leakage of intracellular components, particularly ATP.[13][14] This loss of energy and homeostasis leads to rapid cell death, often within an hour of application.[13]

Caption: Dual mechanism of action of the antifungal agent Sertaconazole.

Quantitative Data: Antimicrobial Activity

The efficacy of novel benzothiophene derivatives is quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC).

| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |

| Benzo[b]thiophene Derivatives | Candida species | 32 - 64 | [17] |

| Benzo[b]thiophene Derivatives | E. coli (with PMB) | 8 - 64 | [17] |

| Tetrahydrobenzothiophenes | S. aureus | 1.11 - 99.92 (µM) | [18] |

| Tetrahydrobenzothiophenes | E. coli | 0.64 - 19.92 (µM) | [18] |

| Benzo[b]thiophene Acylhydrazones | S. aureus (MDR strains) | 4 | [19] |

PMB: Polymyxin B, an outer membrane-permeabilizing agent used to enhance activity against Gram-negative bacteria.[17]

Section 3: Central Nervous System - The Profile of Brexpiprazole

The benzothiophene scaffold is also integral to drugs targeting the complex neurotransmitter systems of the central nervous system (CNS). Brexpiprazole is a second-generation (atypical) antipsychotic used for schizophrenia and as an adjunctive therapy for major depressive disorder (MDD).[20]

Mechanistic Insight: A Serotonin-Dopamine Activity Modulator

The mechanism of brexpiprazole is not fully known, but its efficacy is attributed to a unique combination of activities at key dopamine and serotonin receptors.[20] It is often described as a "serotonin-dopamine activity modulator."

-

Partial Agonism at Dopamine D2 Receptors: Brexpiprazole stimulates D2 receptors but to a lesser degree than dopamine itself.[21] This is a critical feature. In brain regions with excessive dopamine (thought to cause positive symptoms of schizophrenia like hallucinations), it acts as a functional antagonist, reducing stimulation. In regions with low dopamine (linked to negative symptoms and cognitive deficits), it provides a modest stimulatory effect.[21] Compared to the similar drug aripiprazole, brexpiprazole has lower intrinsic activity at the D2 receptor, which may contribute to a lower incidence of side effects like akathisia.[22][23]

-

Partial Agonism at Serotonin 5-HT1A Receptors: This action is believed to contribute to its anxiolytic and antidepressant effects, making it useful as an adjunct therapy in MDD.[20][21]

-

Antagonism at Serotonin 5-HT2A Receptors: Blocking this receptor is a hallmark of atypical antipsychotics. This action is thought to increase dopamine release in certain brain regions, potentially alleviating negative symptoms and reducing the risk of extrapyramidal side effects.[20]

Caption: Receptor activity profile of the atypical antipsychotic Brexpiprazole.

Quantitative Data: Receptor Binding Affinities

The interaction of a CNS drug with its targets is defined by its binding affinity, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

| Drug | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |

| Brexpiprazole | 0.30 | 0.12 | 0.47 | [20] |

| Aripiprazole | 0.34 | 1.7 | 3.4 | [20] |

This table highlights that Brexpiprazole has a higher affinity (lower Ki) for the key serotonin receptors compared to Aripiprazole, which underpins its distinct pharmacological profile.[22]

Section 4: Oncology - Emerging Anticancer Strategies

The benzothiophene scaffold is a promising platform for the development of novel anticancer agents, with derivatives showing activity against various cancer cell lines through diverse mechanisms.[1][3][6]

Mechanistic Insight: Tubulin Polymerization Inhibition

A significant number of benzothiophene derivatives exert their cytotoxic effects by interfering with the microtubule system, a critical component of the cellular cytoskeleton required for mitosis.[24]

-

Targeting the Colchicine Binding Site: Certain benzothiophene acrylonitrile analogs, structurally similar to combretastatin A-4, have been shown to inhibit tubulin polymerization.[24] They are believed to bind to the colchicine-binding site on β-tubulin. This binding prevents the assembly of α- and β-tubulin dimers into microtubules.

-

Inducing Mitotic Catastrophe: The disruption of microtubule dynamics leads to a prolonged mitotic arrest. Cells are unable to form a proper mitotic spindle, cannot segregate their chromosomes, and ultimately undergo a form of atypical apoptosis known as mitotic catastrophe.[24] A key advantage identified for these compounds is their ability to evade P-glycoprotein (P-gp) mediated drug resistance, a common challenge with other tubulin-targeting agents like taxanes.[24]

Mechanistic Insight: Multi-Kinase Inhibition

Chemoresistance often arises from signaling pathway redundancy. Therefore, developing drugs that inhibit multiple cancer-relevant kinases simultaneously is a compelling strategy.[25][26]

-

Targeting Multiple Kinases: Recently, 5-hydroxybenzothiophene derivatives have been identified as potent multi-target kinase inhibitors.[25][26] For example, compound 16b , a 5-hydroxybenzothiophene hydrazide, showed potent inhibition against several kinases including Clk4, DRAK1, haspin, and Dyrk1A/B.[25][26]

-

Cell Cycle Arrest and Apoptosis: The simultaneous inhibition of these kinases disrupts multiple signaling pathways that control cell proliferation and survival. In U87MG glioblastoma cells, compound 16b was shown to induce G2/M cell cycle arrest and apoptosis, highlighting its potential as a multi-targeted anticancer agent.[25][26]

Caption: Dual anticancer mechanisms of different benzothiophene derivatives.

Quantitative Data: In Vitro Anticancer Activity

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Acrylonitrile Analogs | 60 Human Cancer Lines | GI₅₀ | 10 - 100 nM | [24] |

| 5-Hydroxybenzothiophene (16b) | U87MG (Glioblastoma) | IC₅₀ | 7.2 µM | [25] |

| 5-Hydroxybenzothiophene (16b) | Clk4 Kinase | IC₅₀ | 11 nM | [25] |

| 5-Hydroxybenzothiophene (16b) | DRAK1 Kinase | IC₅₀ | 87 nM | [25] |

Protocol: Tubulin Polymerization Assay

This is a foundational cell-free assay to confirm the mechanism of action for suspected microtubule-targeting agents.

Objective: To determine if a benzothiophene derivative inhibits the polymerization of purified tubulin in vitro.

Methodology:

-

Reagents:

-

Tubulin (>99% pure, from bovine brain).

-

Polymerization Buffer (G-PEM): MES buffer, glycerol, EGTA, MgCl₂, GTP. Glycerol is included to promote polymerization.

-

Positive Control: Nocodazole or Colchicine (known polymerization inhibitors).

-

Negative Control: Paclitaxel (a polymerization promoter/stabilizer).

-

Vehicle Control: DMSO.

-

Test Compound: Benzothiophene derivative at various concentrations.

-

-

Assay Procedure:

-

Work on ice to prevent premature tubulin polymerization.

-

In a pre-chilled 96-well plate, add Polymerization Buffer.

-

Add the test compound, controls, or vehicle to the respective wells.

-

Add purified tubulin to each well (final concentration ~1-2 mg/mL).

-

Immediately place the plate in a spectrophotometer/plate reader pre-warmed to 37°C. The temperature shift is the causal trigger for polymerization.

-

-

Data Acquisition:

-

Measure the change in absorbance (optical density) at 340 nm every minute for 60-90 minutes.

-

As tubulin polymerizes into microtubules, the solution becomes more turbid, leading to an increase in light scattering and thus an increase in absorbance at 340 nm.

-

-

Interpretation of Results:

-

Vehicle Control: Should show a classic sigmoidal curve (nucleation, elongation, and plateau phases), representing normal polymerization. This validates the assay components.

-

Positive Control (Nocodazole): Should show a flat line or significantly suppressed curve, indicating potent inhibition of polymerization.

-

Negative Control (Paclitaxel): Should show a faster and higher rate of polymerization.

-

Test Compound: If the compound is an inhibitor, it will produce a concentration-dependent decrease in the rate and extent of the absorbance increase. The IC50 for polymerization inhibition can be calculated from these curves.

-

Conclusion and Future Directions

The benzothiophene scaffold is a remarkably versatile and enduringly relevant core in medicinal chemistry. Its derivatives have yielded successful drugs across a wide range of therapeutic areas, from endocrine and infectious diseases to complex CNS disorders and oncology. The success of molecules like Raloxifene, Sertaconazole, and Brexpiprazole underscores the power of leveraging the unique structural and electronic properties of this heterocycle.

Future research will likely focus on several key areas:

-

Neurodegenerative Diseases: Early studies show promise for benzothiophene derivatives as cholinesterase inhibitors and modulators of protein aggregation, which are key targets in Alzheimer's disease.[27][28][29][30]

-

Overcoming Drug Resistance: As demonstrated by tubulin inhibitors that evade P-gp efflux, designing benzothiophenes to circumvent known resistance mechanisms in both cancer and infectious diseases is a critical path forward.[24]

-

Multi-Target Agents: The development of multi-kinase inhibitors for cancer is a paradigm that can be extended to other complex diseases involving multiple signaling pathways, such as inflammatory and metabolic disorders.[25][26]

The continued exploration of structure-activity relationships, coupled with mechanism-based assay design, will undoubtedly unlock the next generation of benzothiophene-based therapeutics.

References

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A review on the synthesis and biological relevance of benzo[b]thiophene derivatives | Semantic Scholar [semanticscholar.org]

- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Raloxifene - Wikipedia [en.wikipedia.org]

- 9. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 11. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice [openorthopaedicsjournal.com]

- 12. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sertaconazole - Wikipedia [en.wikipedia.org]

- 14. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]

- 15. What is the mechanism of Sertaconazole Nitrate? [synapse.patsnap.com]

- 16. Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Research Portal [ircommons.uwf.edu]

- 18. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Brexpiprazole: A review of a new treatment option for schizophrenia and major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What is the mechanism of Brexpiprazole? [synapse.patsnap.com]

- 22. psychscenehub.com [psychscenehub.com]

- 23. Mechanism of action of brexpiprazole: comparison with aripiprazole | CNS Spectrums | Cambridge Core [cambridge.org]

- 24. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. researchgate.net [researchgate.net]

- 29. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Ethyl 5-bromo-1-benzothiophene-2-carboxylate in Modern Organic Synthesis

Abstract

Ethyl 5-bromo-1-benzothiophene-2-carboxylate is a highly versatile and valuable building block in contemporary organic synthesis. Its rigid, heterocyclic scaffold is a key pharmacophore in numerous biologically active compounds and a privileged structure in the development of advanced organic materials.[1][2] This guide provides an in-depth exploration of its synthetic utility, focusing on the strategic exploitation of its C5-bromo and C2-ester functionalities. We present detailed, field-proven protocols for cornerstone palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The causality behind experimental design, from catalyst and ligand selection to reaction optimization and troubleshooting, is elucidated to empower researchers, scientists, and drug development professionals in leveraging this reagent to its full potential.

Introduction: The Strategic Value of a Bifunctional Scaffold

This compound (Compound 1 ) is an aromatic heterocyclic compound featuring two key functional groups that dictate its synthetic applications: a reactive aryl bromide at the C5 position and an ethyl ester at the C2 position.

-

The Benzothiophene Core: This bicyclic system, consisting of a benzene ring fused to a thiophene ring, is found in a variety of pharmaceuticals, including the osteoporosis drug raloxifene and the anti-asthma agent zileuton.[2][3] Its planar structure and electron-rich nature make it an excellent scaffold for interacting with biological targets and for constructing conjugated systems in materials science.[4][5]

-

The C5-Bromo Group: This is the primary reactive handle for synthetic diversification. The carbon-bromine (C-Br) bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the facile formation of new carbon-carbon and carbon-nitrogen bonds.[5][6] In the hierarchy of halogen reactivity for such reactions, bromine offers a good balance of reactivity and stability, being more reactive than chlorine but often more stable and cost-effective than iodine.[6]

-

The C2-Ester Group: The ethyl carboxylate group serves as a versatile precursor for a range of other functional groups. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into amides, providing a secondary avenue for molecular elaboration.

The combination of these features makes 1 a powerful intermediate for building molecular complexity and accessing diverse chemical libraries for drug discovery and materials science.[4][7]

Caption: Structure and key reactive sites of Compound 1.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position is primed for transformations that build the molecular framework. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[8][9]

Caption: Synthetic pathways from Compound 1 via cross-coupling.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

Application: The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl structures, which are prevalent in pharmaceuticals and organic electronics.[10] It involves coupling the aryl bromide of Compound 1 with an organoboron reagent, typically an arylboronic acid or ester.[11][12]

Mechanistic Insight: The choice of catalyst, base, and solvent is critical. A palladium(0) species, often generated in situ, undergoes oxidative addition into the C-Br bond. Following transmetalation with the activated boronic acid (boronate), the cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10] The base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[10] A biphasic solvent system (e.g., toluene/water or dioxane/water) is often employed to facilitate the dissolution of both the organic substrate and the inorganic base.[11][13]

Protocol 1: Synthesis of Ethyl 5-aryl-1-benzothiophene-2-carboxylate derivatives

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A robust, commercially available Pd(0) catalyst suitable for a wide range of aryl bromides.[11][14] |

| Boronic Acid | Arylboronic Acid (1.1-1.2 equiv.) | A slight excess ensures complete consumption of the starting material. Stable and widely available.[14] |

| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) | Moderately strong bases sufficient to form the active boronate without degrading sensitive functional groups.[6][14] |